N-(3,5-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Drug Development
Studies have explored the structure-activity relationships (SAR) of compounds similar to N-(3,5-dimethylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. These investigations aim to improve metabolic stability and efficacy of these compounds for potential therapeutic applications (Stec et al., 2011).
Carbonic Anhydrase Inhibition for Medical Applications
Another area of research has focused on derivatives structurally related to this compound as inhibitors of carbonic anhydrase. These studies aim to develop new drug candidates for treating conditions such as cancer, obesity, epilepsy, and glaucoma, highlighting the potential medical applications of these compounds (Carta et al., 2017).
Antimicrobial Applications
Research has also been conducted on novel heterocyclic compounds incorporating sulfamoyl moieties, including structures akin to this compound, for their antimicrobial properties. These compounds are synthesized and evaluated for their potential as antimicrobial agents against various bacterial and fungal strains (Darwish et al., 2014).
Anticonvulsant Potential
Derivatives incorporating a sulfonamide moiety, related to the chemical structure of interest, have been synthesized and assessed for their anticonvulsant activity. Some compounds have shown promising results in protecting against convulsions induced by picrotoxin, indicating their potential use as anticonvulsant agents (Farag et al., 2012).
Exploration of Antimalarial and Antiviral Applications
The sulfonamide derivatives have been investigated for their antimalarial activities and potential as COVID-19 therapeutics. Theoretical and molecular docking studies suggest that these compounds may offer promising avenues for treating malaria and COVID-19, demonstrating the diverse potential of these molecules in addressing global health challenges (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-4-6-18(7-5-13)28(25,26)23-20-22-17(12-27-20)11-19(24)21-16-9-14(2)8-15(3)10-16/h4-10,12H,11H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCYBPRULPQVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.